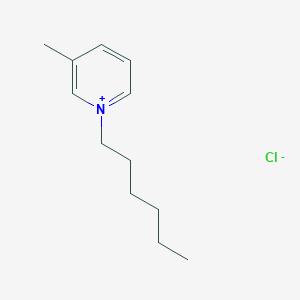

N-Hexyl-3-metylpyridinium chloride

Beschreibung

Contextualization of Ionic Liquids in Modern Chemical Science

Ionic liquids (ILs) are salts that exist in a liquid state at relatively low temperatures, often below 100°C. Comprised of cations and anions, these compounds are distinguished by properties such as low volatility, high thermal stability, and the ability to dissolve a wide array of substances. solvionic.com Their tunable nature, achieved by modifying the constituent ions, allows for the design of ILs with specific characteristics tailored for various applications. solvionic.com This has led to their widespread investigation as "green" solvents and catalysts in organic synthesis, electrochemistry, and materials science. solvionic.com

Significance of Pyridinium-Based Ionic Liquids in Contemporary Research

Within the diverse class of ionic liquids, those based on a pyridinium (B92312) cation have carved out a significant niche. The aromatic pyridinium ring offers unique electronic and structural properties that can be readily modified. This versatility allows for the fine-tuning of their physical and chemical behaviors to suit specific research needs. Pyridinium-based ILs are actively being explored for their potential in various domains, including catalysis, as electrolytes in batteries, and in separation processes. Their distinct properties often lead to enhanced performance and novel applications compared to other classes of ionic liquids.

Research Trajectories for N-Hexyl-3-methylpyridinium Chloride within Ionic Liquid Science

N-Hexyl-3-methylpyridinium chloride, with its specific combination of a hexyl chain and a methyl group on the pyridinium ring, is at the forefront of several research endeavors. Its amphiphilic character, stemming from the presence of both a nonpolar alkyl chain and a charged pyridinium head, makes it a subject of interest for studying self-assembly and micelle formation. smolecule.com Current research is investigating its influence on the behavior of polymers in aqueous solutions and its potential applications as a solvent or additive in various chemical reactions. smolecule.comresearchgate.net Future research is likely to delve deeper into its potential as a catalyst, its role in drug delivery systems, and its environmental impact. mdpi.com

Physicochemical Properties of N-Hexyl-3-methylpyridinium Chloride

The distinct molecular structure of N-Hexyl-3-methylpyridinium chloride gives rise to a specific set of physicochemical properties that are central to its applications in research.

| Property | Value |

| Molecular Formula | C12H20ClN |

| Molecular Weight | 213.75 g/mol |

| IUPAC Name | 1-hexyl-3-methylpyridin-1-ium chloride |

| CAS Number | 916730-40-0 |

Data sourced from ChemicalBook and PubChem. chemicalbook.comnih.gov

Synthesis of N-Hexyl-3-methylpyridinium Chloride

The primary method for synthesizing N-Hexyl-3-methylpyridinium chloride involves a quaternization reaction. This process typically includes the following steps:

Reactants : The synthesis starts with 3-methylpyridine (B133936) and an n-hexyl halide, such as n-hexyl chloride or n-hexyl bromide. smolecule.com

Reaction Conditions : The reactants are typically heated in a suitable solvent to facilitate the nucleophilic substitution reaction, where the nitrogen atom of the 3-methylpyridine attacks the electrophilic carbon of the n-hexyl halide. smolecule.com

Purification : After the reaction is complete, the resulting product is purified to remove any unreacted starting materials and byproducts. Common purification techniques include recrystallization or column chromatography to yield the pure N-Hexyl-3-methylpyridinium chloride. smolecule.com

Detailed Research Findings and Applications

Recent studies have highlighted the diverse potential of N-Hexyl-3-methylpyridinium chloride in various scientific fields.

Role in Micellization and Polymer Solutions

Research has shown that N-alkyl-pyridinium chlorides, including the hexyl variant, can influence the micellar properties of block copolymers like Pluronic P123. The addition of these ionic liquids has been observed to decrease the aggregation number and the radius of the micellar core. researchgate.net This effect is attributed to a reduction in the aggregation number due to the presence of the ionic liquid within the micelle's core. researchgate.net

Applications in Analytical Chemistry

The unique properties of N-Hexyl-3-methylpyridinium chloride and similar ionic liquids have been leveraged in analytical chemistry. For instance, 1-hexyl-3-methylimidazolium (B1224943) chloride has been used as a mobile phase additive in reversed-phase liquid chromatography for the analysis of tricyclic antidepressants. nih.gov The presence of the ionic liquid helps to improve peak shape and reduce retention times for these basic compounds. nih.gov

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C12H20ClN |

|---|---|

Molekulargewicht |

213.75 g/mol |

IUPAC-Name |

1-hexyl-3-methylpyridin-1-ium;chloride |

InChI |

InChI=1S/C12H20N.ClH/c1-3-4-5-6-9-13-10-7-8-12(2)11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

KBIWQQMYCIVDLV-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCC[N+]1=CC=CC(=C1)C.[Cl-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Green Chemistry Principles in Compound Preparation

Established Synthetic Pathways for N-Hexyl-3-methylpyridinium Chloride

The most conventional and widely utilized method for synthesizing N-Hexyl-3-methylpyridinium chloride is through a quaternization reaction. This is a type of SN2 reaction involving the nucleophilic attack of the nitrogen atom in the 3-methylpyridine (B133936) ring on the electrophilic carbon of an alkyl halide, in this case, 1-chlorohexane.

The general reaction is as follows:

3-Methylpyridine + 1-Chlorohexane → N-Hexyl-3-methylpyridinium chloride

This reaction is typically carried out by mixing the two reactants, often with one in slight excess, and heating the mixture under reflux. google.com The reaction can be performed with or without a solvent. When a solvent is used, options like toluene (B28343) or acetonitrile (B52724) are common. researchgate.net The product, being an ionic salt, often precipitates from the reaction mixture upon cooling if a nonpolar solvent is used, or it can be isolated by removing the solvent under vacuum. The resulting crude product is then typically washed with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials and non-ionic impurities. google.com

Interactive Table: Typical Conditions for Conventional Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 3-Methylpyridine, 1-Chlorohexane | longdom.org |

| Stoichiometry | Often a slight excess of the pyridine (B92270) component | google.com |

| Solvent | Toluene, Acetonitrile, or Solvent-free | google.comresearchgate.net |

| Temperature | Reflux, typically 70-120 °C | google.comnih.gov |

| Reaction Time | Several hours to days (e.g., 6 to 72 hours) | google.comnih.gov |

| Purification | Washing with non-polar solvents (e.g., diethyl ether) | google.com |

While this method is straightforward and effective, it often requires long reaction times and elevated temperatures, leading to higher energy consumption.

Green Chemistry Approaches in the Synthesis of N-Hexyl-3-methylpyridinium Chloride

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of ionic liquids, including N-Hexyl-3-methylpyridinium chloride, is an active area for the application of these principles.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The ideal quaternization reaction for N-Hexyl-3-methylpyridinium chloride is an addition reaction, where all atoms of the reactants are incorporated into the final product.

Calculation of Atom Economy: The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of N-Hexyl-3-methylpyridinium chloride:

Molecular Weight of 3-Methylpyridine (C₆H₇N): 93.13 g/mol

Molecular Weight of 1-Chlorohexane (C₆H₁₃Cl): 120.62 g/mol wikipedia.org

Molecular Weight of N-Hexyl-3-methylpyridinium chloride (C₁₂H₂₀ClN): 213.75 g/mol

Atom Economy Calculation Table

| Reactant/Product | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 3-Methylpyridine | C₆H₇N | 93.13 |

| 1-Chlorohexane | C₆H₁₃Cl | 120.62 sigmaaldrich.com |

| Total Reactant Mass | 213.75 | |

| N-Hexyl-3-methylpyridinium chloride | C₁₂H₂₀ClN | 213.75 |

| Desired Product Mass | 213.75 |

| % Atom Economy | | 100% |

Benign Solvents: Traditional synthesis often employs volatile organic compounds (VOCs) like toluene or halogenated solvents, which have associated health and environmental risks. Green chemistry encourages the use of safer, more benign solvents. For pyridinium (B92312) salt synthesis, several alternatives have been explored:

Solvent-free Synthesis: Conducting the reaction neat (without any solvent) is the most environmentally friendly option, as it eliminates solvent-related waste and simplifies product isolation. researchgate.net

Green Solvents: If a solvent is necessary, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or even water can be considered, depending on the specific reaction requirements. mdpi.comrsc.org

Bio-ILs: The use of bio-based ionic liquids as reaction media is an emerging area. mdpi.com

Renewable Feedstocks: A major goal of green chemistry is to shift from petrochemical-based feedstocks to renewable ones.

Pyridine Ring: Traditionally, pyridine and its derivatives are synthesized from fossil fuels. google.com However, significant research is underway to produce pyridines from renewable biomass. acsgcipr.org Routes have been developed to synthesize pyridines from feedstocks like furfural (B47365) (derived from agricultural waste), lignin, and various C5 and C6 sugars through biocatalytic and thermocatalytic processes. acsgcipr.orgnih.gov

Alkyl Chain: The hexyl group originates from 1-chlorohexane, which is typically produced by reacting 1-hexanol (B41254) with a chlorinating agent like hydrochloric acid or thionyl chloride. wikipedia.org 1-Hexanol can be produced from renewable resources through the fermentation of sugars, making a bio-based route to the alkyl chain feasible. ieabioenergy.com

The use of feedstocks derived from renewable resources can significantly reduce the carbon footprint of N-Hexyl-3-methylpyridinium chloride production. rsc.org

Conventional heating methods, such as refluxing for many hours, are energy-intensive. elsevierpure.comrsc.orgacs.orgrsc.org Green chemistry seeks to reduce the energy demands of chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. alfa-chemistry.com For the quaternization of pyridines, microwave heating can dramatically reduce reaction times from hours or days to just minutes, leading to substantial energy savings. nih.govresearchgate.netresearchgate.net This rapid heating is more uniform and efficient than conventional methods.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient technique that can promote and accelerate chemical reactions. nih.gov The cavitation effect produced by ultrasound enhances mass transfer and increases reaction rates, often at lower temperatures than conventional heating.

These alternative energy sources not only make the synthesis more energy-efficient but can also lead to higher product yields and purity. alfa-chemistry.comnih.gov

Innovative Synthetic Techniques for N-Hexyl-3-methylpyridinium Chloride

Beyond established methods and green optimizations, several innovative techniques are being developed for the synthesis of pyridinium salts.

Continuous Flow Chemistry: Moving from traditional batch reactions to continuous flow systems offers numerous advantages, including enhanced safety, better temperature control, improved scalability, and higher product consistency. rsc.org In a flow reactor, reactants are continuously pumped and mixed, and the product is collected downstream. This approach allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity in a shorter amount of time. rsc.org

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for driving chemical reactions. The electrochemical synthesis of pyridinium salts can be achieved through the oxidation of a suitable precursor in the presence of pyridine. rsc.org This method often proceeds under mild conditions, avoiding the need for harsh reagents and high temperatures. Another approach involves the electrooxidative C-H functionalization of arenes to generate benzylic pyridinium salts, which represents a departure from traditional SN2 reactions. chemrxiv.org

Catalytic Routes: The development of novel catalysts can significantly improve the efficiency of pyridinium salt synthesis. Nanocatalysts, for example, have been used in one-pot, multi-component reactions to produce various pyridine derivatives under green conditions (e.g., in water). researchgate.net While not a direct synthesis of the target compound, these catalytic methods showcase innovative pathways to construct the core pyridine structure that can be subsequently alkylated.

These innovative techniques represent the future of ionic liquid synthesis, promising more efficient, sustainable, and scalable production of compounds like N-Hexyl-3-methylpyridinium chloride.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Vibrational Spectroscopy for Structural Elucidation and Intermolecular Interactions (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the intermolecular interactions within N-Hexyl-3-methylpyridinium chloride.

FT-IR Spectroscopy: The FT-IR spectrum of N-Hexyl-3-methylpyridinium chloride is characterized by absorption bands corresponding to the vibrations of its constituent parts: the pyridinium (B92312) ring, the hexyl chain, and the methyl group. The presence of the pyridinium cation influences the vibrational frequencies of the aromatic ring. Key vibrational modes include C-H stretching of the alkyl chain and the aromatic ring, as well as ring stretching and bending vibrations. For similar ionic liquids, such as 1-butyl-3-methylimidazolium chloride, characteristic bands for the imidazolium (B1220033) framework are observed, and analogous peaks are expected for the pyridinium structure. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for N-Hexyl-3-methylpyridinium chloride based on data from analogous compounds.

Interactive Data Table: Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Alkyl C-H | Symmetric/Asymmetric Stretching | 2850 - 2960 | 2850 - 2960 |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |

| Pyridinium Ring | C=C, C=N Stretching | 1450 - 1650 | 1450 - 1650 |

| Alkyl C-H | Bending | 1370 - 1470 | 1370 - 1470 |

Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Studies (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure and conformational dynamics of N-Hexyl-3-methylpyridinium chloride in solution.

1H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. The protons on the pyridinium ring are expected to be significantly deshielded and appear at higher chemical shifts (downfield) due to the positive charge on the nitrogen atom. The protons of the hexyl chain will exhibit characteristic multiplets, with the protons closest to the nitrogen atom (α-CH₂) being the most downfield in the chain.

13C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Similar to ¹H NMR, the carbon atoms of the pyridinium ring are deshielded and appear at higher chemical shifts. libretexts.orglibretexts.org The chemical shifts of the hexyl chain carbons will decrease with increasing distance from the nitrogen atom. libretexts.orglibretexts.org

Below are the predicted NMR chemical shifts for N-Hexyl-3-methylpyridinium chloride, inferred from data for structurally similar compounds.

Interactive Data Table: Predicted NMR Data (in ppm relative to TMS)

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridinium Ring Protons | 8.0 - 9.5 | 125 - 150 |

| N-CH₂ (Hexyl) | 4.5 - 5.0 | 60 - 65 |

| Hexyl Chain (-CH₂-) | 1.2 - 2.0 | 22 - 32 |

| Terminal -CH₃ (Hexyl) | 0.8 - 1.0 | 13 - 15 |

| Ring -CH₃ | 2.5 - 3.0 | 18 - 22 |

Mass Spectrometry for Molecular and Fragmentation Analysis (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing ionic liquids like N-Hexyl-3-methylpyridinium chloride, as it allows for the direct observation of the constituent ions. nih.gov

The positive ion ESI-MS spectrum is expected to be dominated by a peak corresponding to the N-Hexyl-3-methylpyridinium cation ([C₁₂H₂₀N]⁺). The molecular weight of the cation is approximately 178.16 Da. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the cation. A common fragmentation pathway for N-alkylpyridinium cations is the loss of the alkyl chain via a rearrangement, leading to the formation of a pyridinium ion and a neutral alkene. asianpubs.org For N-Hexyl-3-methylpyridinium, this would involve the loss of hexene.

Interactive Data Table: ESI-MS Data

| Ion | Formula | Expected m/z | Analysis |

| Parent Cation | [C₁₂H₂₀N]⁺ | ~178.16 | Molecular ion of the cation. |

| Fragment | [C₆H₈N]⁺ | ~94.07 | Resulting from the loss of hexene (C₆H₁₂). |

X-ray Diffraction for Crystalline Structure Determination

An XRD analysis would determine the precise geometry of the N-Hexyl-3-methylpyridinium cation, including the planarity of the pyridinium ring and the conformation of the hexyl chain. It would also reveal the nature of the intermolecular interactions, such as hydrogen bonding between the chloride anion and the cation, and van der Waals interactions between the alkyl chains, which govern the packing of the ions in the crystal. For related crystalline salts, XRD analysis provides detailed insights into the three-dimensional ionic network. chemicalbook.com

Computational and Theoretical Investigations of N Hexyl 3 Methylpyridinium Chloride Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the dynamic evolution of molecular systems. For N-Hexyl-3-methylpyridinium chloride, MD simulations are crucial for understanding its properties and interactions. The process typically involves preparing input files, conducting the simulation using software like DL_POLY, and analyzing the results with visualization tools. researchgate.net

Simulation of Interionic and Solute-Solvent Interactions

MD simulations are extensively used to study the intricate network of interactions within the ionic liquid itself (interionic) and with other molecules (solute-solvent). The interactions in ILs can be fine-tuned by altering the ion pairs, which in turn affects physical properties like viscosity and solubility. researchgate.net For instance, simulations of various pyridinium-based ILs have been performed to understand their structural arrangement and morphology. researchgate.netnih.gov These simulations often employ force fields like CL&P, which is an OPLS/AMBER-like model, to describe the forces between atoms. nih.gov The simulations can reveal how the length of the alkyl chain on the cation, such as the hexyl group in [C6mpy]+, influences the structural organization of the IL. nih.gov

Research has shown that the interactions between ions and with solvents can significantly impact the IL's properties. For example, studies on similar imidazolium-based chlorides in aqueous solutions of polyethylene (B3416737) glycol have provided insights into solute-water and solute-solute interactions. researchgate.net While not directly on [C6mpy]Cl, these studies highlight the methodologies applicable to understanding its behavior in mixtures.

Studies on Dynamic Behavior and Transport Phenomena

The dynamic properties of ILs, such as viscosity and self-diffusion coefficients, are critical for many of their applications. MD simulations are a powerful tool for investigating these phenomena. For example, simulations have been used to calculate the shear viscosity and self-diffusivity of ILs, with results often showing good agreement with experimental data. researchgate.net However, it is a known challenge that simulations using nonpolarizable force fields can sometimes predict transport properties, like self-diffusion coefficients and viscosity, that are orders of magnitude different from experimental values, especially when formal charges of ±1.0e are used for the ions. acs.org Scaling down the ionic charges can improve these predictions. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior. For instance, DFT has been used to study the electronic structures of various organic molecules, including the assessment of HOMO-LUMO energy gaps, which are important indicators of chemical reactivity and stability. nih.gov

In the context of ILs, DFT can be used to understand the nature of the interactions between the cation and anion. While specific DFT studies on N-Hexyl-3-methylpyridinium chloride are not prevalent in the provided results, the methodology is widely applied to similar systems. For example, DFT calculations have been used to propose mechanisms for reactions involving related compounds, highlighting its utility in predicting reaction pathways. researchgate.net These calculations are often performed using specific functionals, like B3LYP, and basis sets that provide a good balance between accuracy and computational cost. researchgate.net

Quantum Chemical Methods for Elucidating Reaction Mechanisms and Pathways

Quantum chemical methods, including DFT, are instrumental in unraveling the intricate details of chemical reaction mechanisms. These methods allow for the calculation of the energies of reactants, products, and transition states, providing a comprehensive picture of the reaction pathway. researchgate.net For example, quantum chemical modeling has been used to study the mechanism of interaction between various organic molecules, establishing elementary reaction stages and identifying possible intermediate compounds and transition states. researchgate.net

The application of these methods can help in understanding nucleophilic substitution reactions, which are fundamental in organic chemistry. mdpi.com By analyzing the electronic density and using techniques like the Electron Localization Function (ELF) and Non-Covalent Interactions (NCI) analysis, researchers can visualize the process of bond formation and breaking during a reaction. nih.gov For instance, the mechanism of reactions involving chloro-containing compounds has been investigated, proposing multi-step processes that include nucleophilic substitution and subsequent rearrangements. researchgate.net

Predictive Modeling Approaches for System Behavior (e.g., COSMO-RS, ePC-SAFT-FVT)

Predictive modeling approaches provide a way to estimate the thermodynamic and transport properties of chemical systems, which is crucial for process design and optimization.

COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful thermodynamic model that can predict properties like activity coefficients and solubilities in ILs. zenodo.org It has been shown to yield good qualitative and quantitative predictions for mixtures containing ILs, often without the need for specific parameterization for the ILs themselves. zenodo.org This makes it a valuable tool for screening potential ILs for specific applications. zenodo.org The model works by calculating the screening charge density on the surface of a molecule in a virtual conductor, which is then used to determine the chemical potential of the species in a liquid. researchgate.net COSMO-RS has been successfully used to predict partition coefficients in complex systems, facilitating the selection of optimized process parameters. nih.gov

ePC-SAFT-FVT (electrolyte Perturbed-Chain Statistical Associating Fluid Theory combined with Free Volume Theory) is another sophisticated modeling approach used to predict the thermodynamic and transport properties of ILs. The ePC-SAFT part of the model is used to calculate properties like density, while the Free Volume Theory (FVT) is used to model viscosity. diva-portal.org This combined approach has been shown to accurately represent the viscosity of pure ILs over a wide range of temperatures and pressures. diva-portal.org Furthermore, the ePC-SAFT-FVT model, when combined with the Einstein relation (ePC-SAFT-FVT-E), can reliably predict the self-diffusion coefficients of ILs. diva-portal.org This predictive capability is essential for designing and evaluating processes involving ILs.

Advanced Applications in Chemical and Material Sciences

Catalytic Applications

The utility of ionic liquids as media and catalysts in chemical reactions is a cornerstone of green chemistry, offering alternatives to volatile organic solvents. The properties of the N-hexyl-3-methylpyridinium cation have been explored in this context, although often paired with anions other than chloride.

Ionic liquids like N-hexyl-3-methylpyridinium salts serve as versatile reaction media. Their negligible vapor pressure simplifies product isolation and enhances workplace safety, while their high thermal stability allows for a wide range of operating temperatures. rsc.org The choice of cation and anion can be tailored to solubilize different reactants and influence reaction pathways. sci-hub.se

While specific studies detailing the use of N-Hexyl-3-methylpyridinium chloride as a reaction medium are not widely available, research on the closely related N-hexyl-3-methylpyridinium tosylate ([HM3Py][TOS]) provides insight into its potential. For instance, this tosylate variant has been investigated as a solvent in studies of physicochemical properties relevant to chemical synthesis. psecommunity.org The general principle is that the ionic liquid's polarity and its interactions with reactants can significantly affect reaction rates and selectivity, making it a promising medium for various organic transformations.

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur.

Ionic liquids are inherently well-suited for this role. Their structure, featuring a bulky organic cation and an anion, allows them to function as phase-transfer catalysts themselves. They can solubilize anionic reagents in nonpolar organic phases, accelerating the reaction. A key mechanism involves the ionic liquid shuttling anions across the phase boundary, making them available for reaction with an organic substrate. mdpi.com Although direct experimental studies on N-Hexyl-3-methylpyridinium chloride in PTC are scarce, its molecular structure is analogous to conventional PTC agents like benzyl (B1604629) trimethylammonium chloride, suggesting it could perform a similar function.

The N-hexyl-3-methylpyridinium cation, when combined with different anions, has been associated with various catalytic processes, including oxidation.

Methane (B114726) Oxidation : In studies aimed at mitigating greenhouse gases, the catalytic oxidation of methane to carbon dioxide is a key strategy. The ionic liquid 1-n-hexyl-3-methylpyridinium bis(trifluoromethanesulfonyl)imide, [HMPY][Tf2N], has been cited in the context of methane capture and conversion technologies. rsc.orgresearchgate.net Catalytic oxidation lowers the required reaction temperature compared to thermal oxidation, reducing energy consumption. rsc.orgresearchgate.net

Water Oxidation : Research into water splitting for hydrogen production has explored the use of ionic liquids as the reaction medium. While not involving the target compound directly, studies have shown that manganese oxide (MnOx) catalysts exhibit high water oxidation activity in hydrated ionic liquid buffer electrolytes. acs.org This highlights the potential of IL-based systems to facilitate complex oxidation reactions.

It is important to reiterate that these examples use the N-hexyl-3-methylpyridinium cation but with a different anion ([Tf2N]). The anion can play a critical role in the catalytic cycle, meaning these results are indicative but not directly transferable to the chloride salt.

Separation Science and Extraction Processes

The tunable properties of ionic liquids make them highly attractive for separation processes, where they can be designed for high selectivity and capacity for specific molecules or ions.

The capture of carbon dioxide (CO₂) from industrial flue gas and natural gas is a critical technology for environmental protection. Ionic liquids have been extensively studied as promising alternatives to traditional amine-based solvents due to their low volatility and high CO₂ solubility.

Research has shown that the N-hexyl-3-methylpyridinium cation is effective in this application, though again, studies predominantly feature anions other than chloride. The solubility of CO₂ and other gases has been measured in 1-Hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([hmpy][Tf₂N]). researchgate.net The data indicates that the anion plays the most significant role in determining CO₂ solubility, with fluorinated anions generally showing higher absorption capacities. researchgate.netresearchgate.net The interaction is often a Lewis acid-base type, where CO₂ acts as the Lewis acid and the IL anion serves as the Lewis base. researchgate.net

Another related compound, N-hexyl-3-methylpyridinium tosylate, when mixed with water, has been shown to enhance the solubility of CO₂ in the aqueous mixture, demonstrating a "salting-in" effect. This suggests that even aqueous solutions of these ILs could be effective for CO₂ capture.

The table below summarizes CO₂ solubility in a related ionic liquid, emphasizing that the anion is different from chloride.

| Ionic Liquid | Temperature (K) | Pressure (bar) | CO₂ Mole Fraction Solubility (x₂) | Reference |

|---|---|---|---|---|

| 1-Hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide | 298.3 | 9.9 | 0.455 | researchgate.net |

| 1-Hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide | 323.1 | 9.7 | 0.279 | researchgate.net |

| 1-Hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide | 342.9 | 9.7 | 0.198 | researchgate.net |

Liquid-liquid extraction is a widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases. Ionic liquids can replace volatile organic compounds in these systems, offering a greener alternative.

Phenolic Compound Extraction : Phenolic compounds are common pollutants in industrial wastewater and valuable products from biomass. The extraction of these compounds using ionic liquids has been explored through computational screening. A study using the COSMO-RS model evaluated the potential of 800 different ionic liquids for extracting phenolic compounds. The results indicated that the structure of the cation, the nature of the anion, and the length of the alkyl chain all significantly impact the extraction efficiency. Specifically for pyridinium-based ILs, hydrogen bonding between the anion and the hydroxyl group of the phenol (B47542) is a key interaction. While this provides a theoretical framework, specific experimental data for N-Hexyl-3-methylpyridinium chloride in this application is not readily available.

Metal Ion Extraction : The recovery of metal ions from aqueous solutions is crucial for recycling and waste treatment. Ionic liquids can act as both the diluent and the extractant in these processes. The mechanism often involves the formation of a neutral metal-anion complex that is soluble in the ionic liquid phase. The efficiency of extraction depends on factors like the acidity of the aqueous phase and the ability of the metal ion to form extractable anionic complexes. For example, in chloride media, metals like Cobalt(II) can form complexes such as [CoCl₄]²⁻, which can then be extracted by an ionic liquid. While this principle is well-established for various ionic liquids, specific studies employing N-Hexyl-3-methylpyridinium chloride for the extraction of particular metal ions are not prominent in the reviewed literature.

Chromatographic Separations and Stationary Phase Development

The unique chemical structure of the N-hexyl-3-methylpyridinium cation, featuring both a charged aromatic pyridinium (B92312) ring and a non-polar hexyl chain, makes it a versatile component in the development of advanced stationary phases for chromatography. Stationary phases functionalized with phenyl-hexyl groups have demonstrated a distinct ability to separate non-polar, unfunctionalized positional isomers, such as terphenyls and quaterphenyls. qub.ac.uk In one study, a phenyl-hexyl column provided superior resolution for these compounds compared to standard C18 and biphenyl (B1667301) phases, achieving baseline separation of nine isomers in under ten minutes using a gradient elution method. qub.ac.uk

The retention mechanism on such phases is complex, involving hydrophobic interactions with the hexyl group and π-π interactions with the aromatic ring. Research has identified a linear correlation between the solvent-accessible surface area of polyphenyl analytes and their retention times on phenyl-hexyl phases, which can aid in the analysis of complex mixtures. qub.ac.uk By immobilizing or bonding N-hexyl-3-methylpyridinium chloride onto a support like silica (B1680970), a novel stationary phase can be created. This phase would leverage the compound's ionic and aromatic character to offer unique selectivity in high-performance liquid chromatography (HPLC), particularly for separating aromatic and isomeric compounds.

Materials Science Applications

In materials science, N-hexyl-3-methylpyridinium chloride serves as a building block for creating new functional and composite materials, capitalizing on its ionic nature and chemical stability.

The integration of N-hexyl-3-methylpyridinium chloride into larger material structures, such as polymers, can impart desirable properties like ionic conductivity, enhanced thermal stability, and specific chemical affinities. As a class of materials, ionic liquids are incorporated into solid-state or gel-based electrolytes for various devices. The pyridinium salt can be polymerized or blended with host polymer matrices to create solid ion-conducting membranes, which are crucial for applications in sensors, fuel cells, and batteries. The presence of the charged pyridinium core within the material facilitates ion transport, while the hexyl chain can be modified to tune the material's mechanical properties, such as its flexibility and processability.

Composite materials that combine N-hexyl-3-methylpyridinium functionalities with inorganic nanoparticles like silica or magnetic nanoparticles exhibit synergistic properties and expanded applications.

Silica Composites: The pyridinium salt can be chemically grafted onto the surface of silica particles. This functionalization transforms the inert silica into a material with a high surface area that can act as a catalyst, adsorbent, or specialized chromatographic packing material. The positively charged pyridinium sites can serve as anion-exchange centers or as catalysts in various organic reactions.

Magnetic Nanoparticle Composites: A significant area of development is the creation of magnetic composites. mdpi.com Researchers have successfully constructed novel magnetic composite nanoparticles by combining iron oxide (Fe₃O₄) nanoparticles with a related polymer, helical poly(n-hexyl isocyanate) (PHIC). rsc.orgresearchgate.net In this process, azide-modified Fe₃O₄ nanoparticles are reacted with a PHIC polymer containing a terminal alkyne group via a "click" reaction. rsc.org The resulting core-shell composite (Fe₃O₄@PHIC) maintains the superparamagnetic properties of the iron oxide core while gaining the functionalities of the polymer shell. rsc.orgresearchgate.net These composites have potential uses as magnetically recoverable catalysts, in bio-separation, and as magnetorheological fluids. mdpi.commdpi.com The PHIC chains coated on the Fe₃O₄ nanoparticles adopt dynamic helical structures, and their presence does not alter the fundamental phase properties of the magnetic core. rsc.orgresearchgate.net

Table 1: Properties of Fe₃O₄@PHIC Magnetic Composite Nanoparticles

| Property | Value | Source |

|---|---|---|

| Synthesis Method | Copper-catalyzed azide/alkyne cycloaddition ("click" reaction) | rsc.org |

| Core Material | Azide-modified magnetic Fe₃O₄ nanoparticles | rsc.orgresearchgate.net |

| Shell Material | 4-ethynylbenzyloxy-terminal poly(n-hexyl isocyanate)s (PHIC) | rsc.orgresearchgate.net |

| Saturation Magnetization | 17.8 emu/g | rsc.org |

Electrochemical Applications

Ionic liquids based on N-alkylpyridinium cations are of significant interest in electrochemistry due to their favorable properties, including good electrochemical stability, negligible vapor pressure, and high thermal stability. utexas.eduacs.org These characteristics make them suitable as electrolytes or components in electrolytes for a range of electrochemical devices. utexas.edu

N-hexyl-3-methylpyridinium chloride and related ionic liquids are explored as "green" alternatives to the volatile and often flammable organic solvents traditionally used in electrochemical energy storage systems like lithium-ion batteries and electrochemical capacitors. utexas.eduelsevierpure.com Their primary role is to act as the electrolyte, providing the medium for ion transport between the device's electrodes.

In hybrid lithium-ion capacitors (HLICs), which merge the high energy density of batteries with the high power density of supercapacitors, ionic liquid-based electrolytes are particularly promising. elsevierpure.com For instance, a hybrid capacitor using a different, but structurally related, ionic liquid electrolyte delivered a specific capacitance of up to 102.1 F/g. elsevierpure.com The wide electrochemical window of pyridinium-based ionic liquids allows for higher operating voltages, which can lead to greater energy storage capacity. utexas.edu Furthermore, their non-flammability enhances the safety profile of energy storage devices.

The electrochemical behavior of N-hexyl-3-methylpyridinium chloride is dictated by the redox properties of its constituent ions. The N-hexyl-3-methylpyridinium cation possesses good electrochemical stability, a trait common to quaternary ammonium cations used as electrolytes in nonaqueous electrochemistry. utexas.edu

Studies on related N-methyl pyridinium ions reveal important aspects of their electron transfer processes. researchgate.netnih.gov Unlike the parent pyridinium ion, N-alkylated pyridinium cations are not electroactive at platinum electrodes, a behavior attributed to the absence of the electrochemically active N-H bond. nih.gov However, their electrochemical response is highly dependent on the electrode material. At a glassy carbon electrode, N-methyl pyridinium exhibits a specific interaction between the electrode surface and the aromatic pyridinium ring, leading to an irreversible electrochemical reduction. researchgate.netnih.gov This process can sometimes lead to the deposition of reduction products that block the electrode surface. researchgate.net

Environmental Remediation Applications (excluding toxicity assessment)

The unique properties of N-Hexyl-3-methylpyridinium chloride make it a candidate for environmental remediation technologies, particularly in the removal of pollutants from contaminated water sources.

While direct studies on the adsorption mechanisms of N-Hexyl-3-methylpyridinium chloride for a wide range of pollutants are not extensively available, research on analogous pyridinium-based ionic liquids provides significant insights. The primary interactions driving the adsorption of organic pollutants, such as phenols, onto pyridinium-based ionic liquids involve a combination of electrostatic interactions, hydrogen bonding, and π-π stacking.

Research on the liquid-liquid extraction of chlorophenols from wastewater using 1-butyl-3-methylpyridinium (B1228570) bis(trifluoromethylsulfonyl)imide has demonstrated the effectiveness of pyridinium-based ionic liquids in sequestering phenolic compounds researchgate.net. The extraction efficiency is influenced by the nature of the anion and the alkyl chain length on the cation. Although the anion in this study is different, the fundamental role of the pyridinium cation in interacting with the pollutant is a key takeaway.

A study on the adsorption of phenol and methylene (B1212753) blue onto activated carbon showed that while the adsorbent is different, the principles of interaction are relevant nih.gov. The efficiency of removal is dependent on factors like initial pollutant concentration and adsorbent dosage nih.gov. For ionic liquids like N-Hexyl-3-methylpyridinium chloride when used as an extractant or as a modifying agent for an adsorbent, similar dependencies would be expected.

Table 1: Factors Influencing Pollutant Adsorption by Pyridinium-Based Ionic Liquids

| Factor | Influence on Adsorption | Relevant Findings |

| Pollutant Concentration | Adsorption capacity generally increases with higher initial pollutant concentrations up to a saturation point. nih.gov | For phenol, increasing the initial concentration from 50 to 600 mg/L led to a significant increase in the amount adsorbed per unit mass of adsorbent. nih.gov |

| Ionic Liquid Structure | The length of the alkyl chain and the nature of the anion can be modified to tune the hydrophobicity and extraction efficiency. | Studies on 1-butyl-3-methylpyridinium based ionic liquids show their potential for extracting chlorophenols. researchgate.net |

| Adsorbent Dosage | Higher dosages of an adsorbent (or extractant) generally lead to a higher percentage of pollutant removal. nih.gov | Increasing carbon dosage from 0.1 to 2 g/L for a 300 mg/L contaminant solution significantly increased removal efficiency. nih.gov |

This table is generated based on general adsorption principles and findings from studies on related materials, illustrating the expected behavior for N-Hexyl-3-methylpyridinium chloride.

The application of ionic liquids, including pyridinium-based salts, in wastewater treatment is an area of growing interest. These compounds can be used as extractants in liquid-liquid extraction processes to remove organic pollutants from industrial effluents. The general process involves mixing the ionic liquid with the wastewater, allowing the pollutant to transfer from the aqueous phase to the ionic liquid phase, followed by separation of the two phases.

While specific industrial-scale applications of N-Hexyl-3-methylpyridinium chloride are not widely documented, the principles have been demonstrated in laboratory and pilot-scale studies with other ionic liquids. For example, Degussa (now Evonik Industries) has investigated the use of imidazolium- and pyridinium-based ionic liquids for catalyst recovery in biphasic reaction mixtures, a technology that can be adapted for pollutant extraction mdpi.com.

The potential for these ionic liquids to remain intact in wastewater treatment plants for extended periods has been noted, which is a crucial consideration for their application and environmental fate wmich.edu.

Solvent Engineering and Design for Chemical Processes

The "designer" nature of ionic liquids allows for the fine-tuning of their properties for specific chemical processes. By altering the cation, anion, and alkyl chain substituents, the solvation environment can be engineered to enhance reaction rates, improve selectivity, and facilitate product separation.

The solvation behavior of N-Hexyl-3-methylpyridinium chloride in multi-component systems is complex and depends on the interactions between the ionic liquid, solutes, and any co-solvents present. The chloride anion is a small, coordinating anion that can strongly interact with solutes capable of hydrogen bonding.

A study on N-hexylpyridinium bromide ([C6Py]Br), a closely related analogue, in a methanol-water solvent system provides valuable insights nih.gov. The addition of [C6Py]Br as a co-solvent was found to enhance the hydrolytic activity of Candida rugosa lipase (B570770), particularly in methanol (B129727). Molecular dynamics simulations indicated that the bromide anion, which is similar in nature to the chloride anion, plays a crucial role in stabilizing the enzyme's conformation through short-range interactions nih.gov. This suggests that N-Hexyl-3-methylpyridinium chloride could also act as a stabilizing agent for biomolecules in mixed solvent systems.

The study highlighted that the effect of the ionic liquid on enzyme activity was more pronounced in methanol than in water, indicating that the solvation environment created by the ionic liquid is highly dependent on the nature of the co-solvent nih.gov.

Studies on 1-hexyl-3-methylimidazolium (B1224943) chloride in various molecular solvents have shown that the extent of solvation and ion association is significantly affected by the properties of the molecular solvent nih.gov. Strong ion pairing was observed in less polar solvents like 1-butanol (B46404) and 1-propanol, while the ionic liquid was fully dissociated in water nih.gov. This behavior is expected to be similar for N-Hexyl-3-methylpyridinium chloride, where the polarity and hydrogen-bonding ability of the co-solvent will dictate the degree of ion pairing and the nature of the solvation shells around the ions.

Table 2: Solvation Characteristics of a Related Ionic Liquid in Different Solvents

| Solvent | Ion Association of 1-hexyl-3-methylimidazolium chloride | Implication for N-Hexyl-3-methylpyridinium chloride |

| Water | Fully dissociated nih.gov | Expected to be fully dissociated, leading to individual ion solvation. |

| Methanol | Weak ion association nih.gov | Weak ion pairing, with significant solvation of the ions by methanol molecules. |

| Ethanol | Weak ion association nih.gov | Similar to methanol, with weak ion pairing. |

| 1-Propanol | Strong ion pairing nih.gov | Significant formation of ion pairs, influencing the overall properties of the solution. |

| 1-Butanol | Strong ion pairing nih.gov | Strong ion pairing is expected, reducing the concentration of free ions. |

| Acetonitrile (B52724) | Weak ion association nih.gov | Weak ion pairing, with the solvent interacting with the ions. |

This table is based on data for 1-hexyl-3-methylimidazolium chloride and provides an expected trend for the solvation behavior of N-Hexyl-3-methylpyridinium chloride.

The properties of N-Hexyl-3-methylpyridinium chloride as a solvent can be leveraged to control the outcome of chemical reactions. The polarity, hydrogen bond donating and accepting abilities, and viscosity of the ionic liquid create a unique reaction medium that can differ significantly from conventional organic solvents.

Protic pyridinium ionic liquids have been successfully employed as acidic catalysts for reactions such as the tert-butylation of phenol and the esterification of cyclic olefins ionike.com. While N-Hexyl-3-methylpyridinium chloride is not a protic ionic liquid in the same vein, the pyridinium ring itself can influence the acidity of the local environment.

The use of pyridinium salts in the C4-selective (hetero)arylation of pyridines demonstrates how these compounds can act as more than just a solvent, participating in the reaction mechanism to direct selectivity nih.gov. N-aminopyridinium salts, in this case, act as electrophiles, enabling the reaction to proceed at room temperature without the need for a metal catalyst nih.gov. This highlights the potential for the N-Hexyl-3-methylpyridinium cation to be functionalized to actively participate in and direct chemical transformations.

Furthermore, the choice of the anion is critical. In the study of lipase stability, the bromide anion was shown to be more effective than the tetrafluoroborate (B81430) anion in stabilizing the enzyme in a methanol co-solvent system nih.gov. This underscores the importance of the anion in tuning the reaction environment. The chloride anion in N-Hexyl-3-methylpyridinium chloride, being a good hydrogen bond acceptor, would be expected to strongly interact with hydrogen bond donor solutes and catalysts, thereby influencing their reactivity and the selectivity of the reaction.

Structure Performance Relationships and Environmental Considerations Mechanistic Focus

Influence of Cation and Anion Structure on Functional Performance

The "tunability" of ionic liquids, a trait frequently heralded in scientific literature, stems from the ability to modify their constituent ions to achieve desired properties. For N-hexyl-3-methylpyridinium chloride, both the cation and the anion play crucial roles in its functional performance.

Impact of Alkyl Chain Length on Application Efficacy

The length of the alkyl chain substituent on the pyridinium (B92312) cation is a critical determinant of the functional properties of N-alkyl-3-methylpyridinium salts. In the case of N-hexyl-3-methylpyridinium chloride, the hexyl group strikes a balance between hydrophobicity and water solubility, influencing its performance in various applications.

Generally, increasing the alkyl chain length in a series of N-alkyl-3-methylpyridinium salts leads to a systematic change in their physicochemical properties. For instance, studies on analogous imidazolium (B1220033) chlorides have shown that increasing the alkyl chain length can decrease the denaturing effect of the salt on proteins up to a certain point, after which further increases in chain length lead to a decrease in protein stability. nih.gov This is attributed to the increasingly hydrophobic nature of the cation with longer alkyl chains. nih.gov

In the context of antimicrobial activity, a clear structure-activity relationship is often observed. For N-alkylmorpholinium derivatives, compounds with alkyl chains ranging from n-dodecyl to n-hexadecyl exhibit the highest bactericidal effects. chemrxiv.org Shorter chains (less than five carbons) are typically inactive. chemrxiv.org This suggests that an optimal alkyl chain length is necessary to facilitate interaction with and disruption of microbial cell membranes. While specific efficacy data for N-hexyl-3-methylpyridinium chloride in a particular application is not detailed in the provided search results, the principle of the "alkyl chain effect" is a well-established phenomenon in ionic liquid research.

The hexyl chain in N-hexyl-3-methylpyridinium chloride contributes to its surface activity, a property that can be harnessed in applications such as catalysis or as a surfactant. The balance between the polar pyridinium head and the non-polar hexyl tail allows for the formation of micelles and other aggregates in solution, influencing reaction rates and selectivity at interfaces.

Table 1: Effect of Alkyl Chain Length on Physicochemical Properties of Pyridinium-Based Ionic Liquids

| Property | Trend with Increasing Alkyl Chain Length | Mechanistic Rationale |

| Hydrophobicity | Increases | Greater contribution from the non-polar alkyl chain. |

| Viscosity | Generally Increases | Increased van der Waals forces and potential for chain entanglement. |

| Density | Generally Decreases | Larger alkyl chains lead to less efficient packing of the ions. |

| Toxicity | Generally Increases | Enhanced ability to disrupt biological membranes. |

This table presents generalized trends observed for pyridinium-based ionic liquids.

Effect of Counter-Anion Variation on Specific Applications

The choice of the counter-anion has a profound impact on the properties and, consequently, the application-specific performance of a pyridinium-based ionic liquid. While this article focuses on N-hexyl-3-methylpyridinium chloride, understanding the role of the chloride anion in comparison to other potential anions provides valuable context for its functional performance.

The chloride anion is small and highly coordinating, leading to stronger cation-anion interactions compared to larger, more charge-diffuse anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) or hexafluorophosphate (B91526) ([PF6]⁻). rsc.org These strong interactions in N-hexyl-3-methylpyridinium chloride result in a higher melting point and viscosity compared to its counterparts with weakly coordinating anions.

In applications where water solubility is desired, the chloride anion is advantageous due to its hydrophilic nature. However, for applications requiring immiscibility with water, such as in certain extraction processes, a more hydrophobic anion would be preferable. The nature of the anion also influences the electrochemical window of the ionic liquid, a critical parameter for its use in electrochemical devices.

The anion can also play a direct role in catalytic processes. For instance, in reactions where the anion can act as a nucleophile or a base, the choice of anion can significantly alter the reaction pathway and product distribution. The chloride ion, being a good nucleophile, can participate in certain reactions, which may or may not be desirable depending on the specific application.

Environmental Fate and Degradation Pathways (Mechanistic Understanding, excluding toxicity data)

The environmental fate of N-hexyl-3-methylpyridinium chloride is governed by a combination of biotic and abiotic processes that can transform the compound into various metabolites. Understanding these degradation pathways is crucial for assessing its environmental persistence.

Biotic and Abiotic Transformation Mechanisms

Biotic Transformation:

Studies on the biodegradation of N-alkyl-3-methylpyridinium salts by activated sludge microbial communities have provided valuable insights into their environmental fate. psu.eduresearchgate.netrsc.orgresearchgate.net Research on N-hexyl-3-methylpyridinium bromide, a close analogue of the chloride salt, indicates that the length of the alkyl chain is a key factor in its biodegradability. psu.eduresearchgate.netrsc.orgresearchgate.net While pyridinium rings with short alkyl chains tend to be more resistant to microbial attack, longer alkyl chains can facilitate biodegradation. rsc.orgcapes.gov.br

The primary biotic degradation pathway for N-hexyl-3-methylpyridinium is initiated by the hydroxylation of the hexyl side chain. psu.edu This initial oxidation step is a crucial prerequisite for further degradation. Following hydroxylation, the alkyl chain can be further oxidized and shortened. The ultimate fate of the pyridinium ring is its cleavage, which is often the rate-limiting step in the complete mineralization of the compound. psu.edu Once the ring is opened, the resulting aliphatic fragments are more readily degraded by microorganisms. psu.edu

It has been observed that pyridinium-based ionic liquids with longer alkyl chains, such as the octyl derivative, are more readily biodegradable than those with shorter chains like butyl. researchgate.net The hexyl derivative represents an intermediate case.

Abiotic Transformation:

Abiotic degradation pathways for pyridinium-based ionic liquids are less studied than their biotic counterparts. However, processes such as oxidation by hydroxyl radicals in the atmosphere or in sunlit surface waters can contribute to their transformation. researchgate.net The pyridinium ring is generally resistant to oxidation, but the alkyl side chain is more susceptible to radical attack. researchgate.net The presence of the methyl group on the pyridinium ring can also influence the sites of radical attack.

Hydrolysis is another potential abiotic degradation pathway. While the N-C bond between the hexyl chain and the pyridinium ring is generally stable, under certain environmental conditions (e.g., extreme pH), hydrolysis could occur, although this is not considered a primary degradation route for this class of compounds.

Metabolite Analysis and Environmental Persistence (mechanistic understanding of transformations)

Metabolite analysis of the biodegradation of N-hexyl-3-methylpyridinium bromide has identified several key transformation products. psu.edu These findings provide a mechanistic understanding of the degradation process and the potential for the formation of persistent metabolites.

The initial hydroxylation of the hexyl chain leads to the formation of hydroxylated N-hexyl-3-methylpyridinium derivatives. psu.edu Further oxidation can lead to the formation of carboxylic acids on the alkyl chain. Another identified metabolic pathway involves the hydroxylation of the pyridinium ring itself, although this is considered a slower process compared to side-chain oxidation. psu.edu

The persistence of N-hexyl-3-methylpyridinium chloride in the environment is linked to the rate of cleavage of the pyridinium ring. psu.edu While the initial transformation of the hexyl chain may occur relatively quickly, the pyridinium ring itself is more recalcitrant. psu.edu The formation of polar metabolites, such as hydroxylated and carboxylated derivatives, can increase the water solubility of the compound, potentially facilitating its transport in aquatic systems. However, complete mineralization to carbon dioxide, water, and inorganic nitrogen is the ultimate goal for preventing long-term environmental persistence. Studies have shown that while complete mineralization of N-hexyl-3-methylpyridinium bromide is possible, it may not be rapid enough to be classified as "readily biodegradable" under standard test conditions. rsc.orgresearchgate.net

Table 2: Identified Metabolites from the Biodegradation of N-Hexyl-3-methylpyridinium Cation

| Metabolite Structure | Proposed Formation Pathway |

| 1-(Hydroxyhexyl)-3-methylpyridinium | Initial enzymatic hydroxylation of the hexyl chain. psu.edu |

| 1-Hexyl-3-methylpyridinium with a hydroxylated ring | Enzymatic hydroxylation of the pyridinium ring. psu.edu |

| Partially degraded side chain products | Further oxidation and cleavage of the hexyl chain. psu.edu |

This table is based on data from the biodegradation of N-hexyl-3-methylpyridinium bromide.

Future Research Directions and Perspectives

Identification of Emerging Applications and Unexplored Research Frontiers

The tailored properties of N-Hexyl-3-methylpyridinium chloride and its analogues open up a variety of potential uses that are currently being explored. A significant area of interest is in the field of biomass processing. While specific research on N-Hexyl-3-methylpyridinium chloride is limited, related pyridinium-based ionic liquids, such as N-hexylpyridinium acetate (B1210297) and N-hexylpyridinium trifluoroacetate, have shown promise as effective dispersing solvents for microcrystalline cellulose. researchgate.net This suggests a potential application for N-Hexyl-3-methylpyridinium chloride in the dissolution and processing of polysaccharides, a critical step in the production of biofuels and bio-based materials. Further research is needed to determine its efficacy in this area and to explore its potential in the broader biorefinery context.

Another promising frontier is its use as a catalyst or reaction medium in organic synthesis. The properties of pyridinium (B92312) salts can be fine-tuned by altering the counter-anion, which can enhance or suppress catalytic activities. acs.org Investigating the catalytic potential of N-Hexyl-3-methylpyridinium chloride in various organic reactions represents a significant and unexplored research avenue.

Furthermore, the electrochemical properties of pyridinium-based ionic liquids suggest their potential use in electrochemical applications. mdpi.com While specific studies on N-Hexyl-3-methylpyridinium chloride are not widely available, the broader class of pyridinium ionic liquids is being investigated for applications in batteries, capacitors, and electrodeposition. mdpi.comutexas.edu Future research should focus on characterizing the electrochemical window, conductivity, and stability of N-Hexyl-3-methylpyridinium chloride to assess its suitability for these applications.

Integration with Advanced Computational and Data-Driven Methodologies (e.g., AI/Machine Learning in design)

The vast number of possible cation-anion combinations in ionic liquids makes experimental screening a time-consuming and expensive process. Advanced computational and data-driven methodologies, such as Artificial Intelligence (AI) and Machine Learning (ML), offer a powerful alternative for accelerating the design and optimization of ionic liquids like N-Hexyl-3-methylpyridinium chloride.

Machine learning models can be trained on existing experimental data to predict the physicochemical properties of new ionic liquids with a high degree of accuracy. These models can identify structure-property relationships, highlighting the structural features of the cation and anion that have the greatest impact on a desired property. acs.org For instance, ML models have been successfully used to predict the viscosity, density, and refractive index of pyridinium-based ionic liquid binary mixtures. nih.gov

Table 1: Predicted Physicochemical Properties of Pyridinium-Based Ionic Liquid Binary Mixtures Using Neural Networks

| Property | Mean Prediction Error (%) | Correlation Coefficient |

| Refractive Index | 0.02 | > 0.99 |

| Density | 0.11 | > 0.99 |

| Viscosity | 3.24 | > 0.99 |

This table is based on data for binary mixtures of N-butylpyridinium tetrafluoroborate (B81430) and 4-methyl-N-butylpyridinium bis(trifluoromethylsulfonyl)imide, and N-butylpyridinium tetrafluoroborate and N-butylpyridinium bis(trifluoromethylsulfonyl)imide. nih.gov

By leveraging these predictive models, researchers can screen a vast number of virtual candidates and identify promising ionic liquids with tailored properties for specific applications, including N-Hexyl-3-methylpyridinium chloride and its derivatives. This computational-experimental approach can significantly reduce the time and resources required for the development of new and improved ionic liquids. mdpi.com

Sustainable Design and Circular Economy Principles for the Compound's Life Cycle

The "green" credentials of ionic liquids are a subject of ongoing research and discussion. While their low volatility is a significant advantage over traditional organic solvents, a comprehensive assessment of their environmental impact requires a life cycle perspective. chemsrc.com For N-Hexyl-3-methylpyridinium chloride, and ionic liquids in general, sustainable design and the principles of a circular economy are crucial for their long-term viability.

A key aspect of sustainable design is the synthesis of the ionic liquid itself. Research into greener synthesis routes for pyridinium-based ionic liquids is underway, focusing on the use of renewable starting materials and more environmentally friendly reaction conditions. bldpharm.comsigmaaldrich.com For example, methods utilizing ultrasound irradiation have been shown to reduce reaction times and increase product yields in the synthesis of pyridinium derivatives.

Biodegradability is another critical factor. The design of ionic liquids with ester side chains on the pyridinium cation has been shown to result in compounds that are "readily biodegradable." researchgate.netacs.org In contrast, pyridinium ionic liquids with simple alkyl side chains, like the hexyl group in N-Hexyl-3-methylpyridinium chloride, tend to have lower levels of biodegradability. acs.org Studies on the biodegradation of pyridinium-based cations have shown that the degradation pathways can depend on the length of the alkyl chain. nih.gov

Table 2: Biodegradability of Different Pyridinium-Based Ionic Liquids

| Ionic Liquid Cation | Anion | Biodegradability |

| Pyridinium with ester side chain | Chloride | Readily Biodegradable |

| N-ethylpyridinium | Tetrafluoroborate | Degraded by Corynebacterium sp. |

| N-ethylpyridinium | Trifluoroacetate | Degraded by Corynebacterium sp. |

| 1-Butyl-3-methylimidazolium | Hexafluorophosphate (B91526) | Not metabolized |

This table summarizes findings from multiple studies on the biodegradability of various ionic liquids. researchgate.netacs.orgbldpharm.com

By integrating these sustainable design principles throughout the lifecycle of N-Hexyl-3-methylpyridinium chloride, from its synthesis to its end-of-life, the scientific community can work towards realizing the full potential of this promising class of compounds in a truly sustainable manner.

Q & A

Basic: What are the optimal synthetic routes for N-Hexyl-3-methylpyridinium chloride, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves quaternization of 3-methylpyridine with hexyl chloride under controlled conditions. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity.

- Temperature : Maintain 60–80°C for 12–24 hours to ensure complete alkylation .

- Molar ratios : A 1:1.2 molar ratio of 3-methylpyridine to hexyl chloride minimizes side reactions. Post-synthesis, purify via recrystallization (ethanol/ethyl acetate mixture) to achieve >85% yield .

Basic: Which spectroscopic techniques are most effective for characterizing N-Hexyl-3-methylpyridinium chloride, and what key spectral markers should researchers focus on?

Methodological Answer:

- ¹H/¹³C NMR : Identify the pyridinium ring protons (δ 8.5–9.5 ppm) and hexyl chain integration (δ 0.8–1.6 ppm).

- FT-IR : Confirm C–N⁺ stretching vibrations (~1640 cm⁻¹) and alkyl C–H stretches (2850–2960 cm⁻¹).

- Mass spectrometry (ESI-MS) : Look for the molecular ion peak [M–Cl]⁺ at m/z 198.3 .

Advanced: How do structural modifications in the pyridinium core of N-Hexyl-3-methylpyridinium chloride influence its antibacterial efficacy, and what molecular modeling approaches validate these structure-activity relationships?

Methodological Answer:

- Functional group substitution : Introduce electron-withdrawing groups (e.g., –NO₂) at the pyridinium 4-position to enhance membrane penetration.

- Molecular docking : Use software like AutoDock Vina to simulate interactions with bacterial lipid bilayers (e.g., E. coli phosphatidylethanolamine). Validate via minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative strains .

Advanced: When encountering contradictory results in the compound’s thermodynamic stability across studies, what analytical frameworks should be employed to resolve these discrepancies?

Methodological Answer:

- Controlled variable analysis : Isolate factors like solvent polarity (e.g., water vs. DMSO) and counterion effects (Cl⁻ vs. BF₄⁻).

- Thermogravimetric analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres.

- Statistical reconciliation : Apply multivariate regression to identify confounding variables (e.g., impurities, hydration states) .

Advanced: What electrochemical characterization methods are suitable for studying the ionic behavior of N-Hexyl-3-methylpyridinium chloride in solution-phase applications?

Methodological Answer:

- Cyclic voltammetry (CV) : Use gold or platinum electrodes to assess redox activity in 0.1 M KCl electrolyte. Look for irreversible oxidation peaks near +1.2 V (vs. Ag/AgCl).

- Electrochemical impedance spectroscopy (EIS) : Quantify ionic conductivity via Nyquist plots, focusing on charge-transfer resistance .

Basic: What purification strategies are recommended for isolating N-Hexyl-3-methylpyridinium chloride from complex reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction : Separate unreacted hexyl chloride using diethyl ether.

- Column chromatography : Employ silica gel with a CH₂Cl₂/MeOH (9:1) gradient.

- Recrystallization : Use ethanol to remove residual 3-methylpyridine, achieving ≥95% purity .

Advanced: How can researchers design controlled experiments to differentiate between the compound’s intrinsic antimicrobial properties and potential solvent-mediated effects?

Methodological Answer:

- Solvent blank controls : Compare MIC values of the compound dissolved in DMSO vs. aqueous buffers.

- Time-kill assays : Monitor bacterial growth kinetics in solvent-only and compound-treated groups.

- Membrane permeability assays : Use fluorescent probes (e.g., propidium iodide) to distinguish solvent-induced membrane damage from compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.